Lipophilicity-Driven Membrane Permeability Advantage
N-Butylpyrimidin-2-amine exhibits a calculated XlogP of 1.8 . This represents a substantial increase in lipophilicity compared to the N-methyl analog (XlogP = 0.5) [1] and the N-ethyl analog (ACD/LogP = 0.75) . The 1.3-1.05 unit increase in LogP translates to an approximately 20- to 50-fold higher predicted octanol-water partition coefficient, which is directly correlated with improved passive diffusion across biological membranes.
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.8 |
| Comparator Or Baseline | N-methylpyrimidin-2-amine XlogP = 0.5; N-ethylpyrimidin-2-amine ACD/LogP = 0.75 |
| Quantified Difference | ΔLogP = +1.3 vs. N-methyl; ΔLogP = +1.05 vs. N-ethyl |
| Conditions | Calculated/predicted partition coefficients using standard computational models |
Why This Matters
Higher lipophilicity within the optimal range (LogP 1-3) is a key driver of oral bioavailability and cell permeability, making the N-butyl derivative a superior starting point for lead optimization compared to its shorter-chain counterparts.
- [1] Chembase. N-methylpyrimidin-2-amine (CAS 931-61-3) Chemical Properties. XlogP = 0.5. Accessed 2025. View Source
